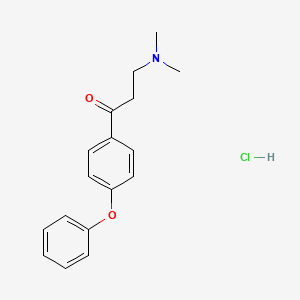![molecular formula C21H22FNaO7 B13903391 Sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B13903391.png)
Sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZK-994 is a synthetic analog of lipoxin A4, a bioactive lipid mediator involved in the resolution of inflammation. This compound has been studied for its potent anti-inflammatory properties and its ability to modulate immune responses. ZK-994 is part of a series of 3-oxa-15-epi-lipoxin analogs designed to enhance the stability and efficacy of natural lipoxins.
Métodos De Preparación
The synthesis of ZK-994 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired analog. The synthetic route typically includes:
Friedel-Crafts Reaction: This step involves the formation of the core aromatic structure.
Amidation: Introduction of amide groups to enhance stability and bioactivity.
Reduction: Reduction of specific functional groups to achieve the desired chemical properties.
Protection Reactions: Use of protecting groups to prevent unwanted reactions during synthesis.
Análisis De Reacciones Químicas
ZK-994 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms, which can modify the compound’s activity and stability.
Reduction: Reduction reactions are used to modify specific functional groups, enhancing the compound’s bioactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions are typically more stable and bioactive analogs of the original compound.
Aplicaciones Científicas De Investigación
ZK-994 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of lipoxin analogs.
Biology: Investigated for its role in modulating immune responses and resolving inflammation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease.
Mecanismo De Acción
ZK-994 exerts its effects by mimicking the actions of natural lipoxin A4. It binds to specific receptors on immune cells, modulating the production of pro-inflammatory cytokines and promoting the resolution of inflammation. The molecular targets of ZK-994 include various receptors and signaling pathways involved in the inflammatory response, such as the lipoxin A4 receptor and the cysteinyl leukotriene receptor.
Comparación Con Compuestos Similares
ZK-994 is unique among lipoxin analogs due to its enhanced stability and bioactivity. Similar compounds include:
ZK-996: Another 3-oxa-15-epi-lipoxin analog with similar anti-inflammatory properties.
ZK-990: A related analog with modifications to improve stability and efficacy.
ZK-142: Another stable analog of lipoxin A4 with potent anti-inflammatory effects.
These compounds share similar mechanisms of action but differ in their chemical structures and specific bioactivities, making ZK-994 a valuable tool in the study and treatment of inflammatory diseases.
Propiedades
IUPAC Name |
sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FO7.Na/c22-16-9-11-18(12-10-16)29-13-17(23)7-5-3-1-2-4-6-8-19(24)20(25)14-28-15-21(26)27;/h2,4-12,17,19-20,23-25H,13-15H2,(H,26,27);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZLFWXSKCTMPN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(C=CC#CC=CC=CC(C(COCC(=O)[O-])O)O)O)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNaO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
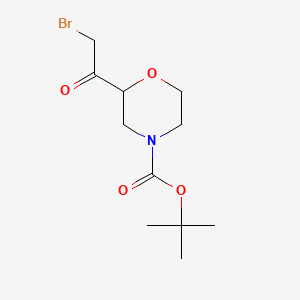
![5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B13903314.png)
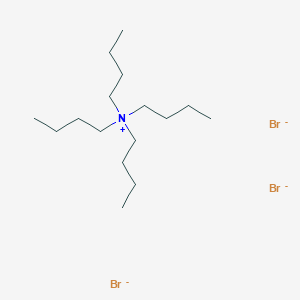
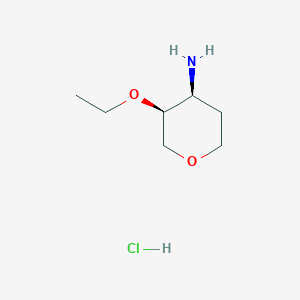


![3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
![(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13903340.png)
![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol](/img/structure/B13903346.png)
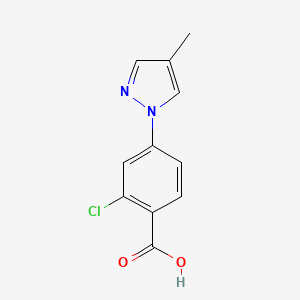
![5-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13903348.png)
